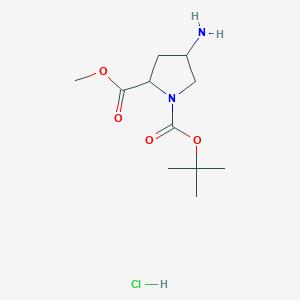

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

描述

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an aminopyrrolidine moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the protection of the amino group and the carboxyl groups, followed by the introduction of the tert-butyl and methyl groups. One common method involves the use of N-Boc protection for the amino group and esterification of the carboxyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate and methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. A study demonstrated its efficacy in modulating glutamate receptors, which are crucial in excitatory neurotransmission and implicated in mood disorders .

- Antitumor Activity : Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in:

- Peptide Synthesis : It can be utilized in the synthesis of peptide analogs that possess enhanced biological activity or stability compared to their natural counterparts .

- Drug Development : As a building block, it is used to create libraries of compounds for high-throughput screening in drug discovery programs .

Data Table: Summary of Applications

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications for anxiety disorders.

Case Study 2: Antitumor Activity

In another study examining the antitumor properties of derivatives of this compound, researchers found that specific modifications enhanced its cytotoxicity against breast cancer cells. The study concluded that these derivatives could be further developed into effective anticancer agents.

作用机制

The mechanism of action of 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but lacks the tert-butyl group.

Trans-4-Amino-D-proline methyl ester: Another related compound with a different stereochemistry.

(2R,4S)-4-amino-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)pyrrolidine: Similar but with different protecting groups.

Uniqueness

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is unique due to its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. Its tert-butyl and methyl groups provide steric hindrance and electronic effects that can influence its interactions with other molecules, making it a valuable compound in various research applications .

生物活性

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 254881-77-1) is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 244.29 g/mol

- Structure : The compound consists of a pyrrolidine ring with two carboxylate groups and a tert-butyl and methyl substituent.

This compound is believed to interact with glutamate receptors, particularly NMDA (N-Methyl-D-Aspartate) receptors. These receptors are crucial for synaptic plasticity and memory function. The compound's structural similarity to known NMDA receptor modulators suggests it may act as an agonist or antagonist, influencing glutamatergic signaling pathways.

Research Findings

- Neuroprotective Effects : Studies have indicated that this compound may exhibit neuroprotective properties by modulating excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. This activity could be attributed to its influence on glutamate transmission, which plays a role in mood regulation .

- Potential for Pain Management : Research indicates that the compound may have analgesic properties, potentially offering a new avenue for pain management therapies through its modulation of pain pathways associated with glutamate signaling .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Neuroprotection in Alzheimer's models | Significant reduction in neuronal death due to excitotoxicity |

| Study B | Antidepressant effects in rodent models | Behavioral improvements consistent with reduced depression-like symptoms |

| Study C | Analgesic effects in chronic pain models | Notable decrease in pain responses compared to control groups |

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. The compound has been classified under GHS hazard statements indicating potential risks such as irritation (H315) and respiratory issues (H335) upon exposure . Further studies are needed to fully elucidate its long-term safety and potential side effects.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, and how can its stereochemical purity be verified?

Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) and methyl ester protection of the pyrrolidine backbone, followed by selective deprotection and HCl salt formation. Key steps include:

- Stereochemical control : Use chiral auxiliaries or catalysts to enforce (2S,4S) configuration, as indicated by the IUPAC name .

- Purity verification : Employ chiral HPLC or polarimetry to confirm enantiomeric excess. Cross-validate with and NMR to detect diastereomeric impurities (e.g., axial vs. equatorial substituents) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy : and NMR can resolve the Boc-protected amine, methyl ester, and pyrrolidine ring protons. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClNO, MW 280.748) .

- IR spectroscopy : Detect carbonyl stretches (Boc: ~1680–1720 cm; methyl ester: ~1740 cm) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for Boc protection and HCl salt formation .

- Reaction parameter screening : Apply statistical experimental design (e.g., factorial or response surface methodology) to optimize temperature, solvent polarity, and stoichiometry, minimizing side reactions like over-alkylation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

- Multi-spectral cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous proton environments (e.g., distinguishing NH and HCl protons) .

- Dynamic NMR (DNMR) : Probe conformational flexibility of the pyrrolidine ring at variable temperatures to explain splitting patterns .

- X-ray crystallography : Resolve absolute stereochemistry if NMR data conflict with predicted configurations .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

- Accelerated stability studies : Use HPLC-MS to monitor degradation under heat (40–60°C), humidity, or UV light. Common degradation pathways include Boc deprotection (yielding CO and tert-butanol) or ester hydrolysis .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at standard lab conditions (25°C, dry N) .

Q. What functional group reactivities are critical for derivatizing this compound in drug discovery applications?

Answer:

- Amine group : Susceptible to acylation or reductive amination for prodrug development.

- Ester groups : Hydrolyze under basic conditions to carboxylic acids for conjugation.

- Boc group : Remove with TFA to expose the amine for further functionalization .

Q. Methodological Challenges and Solutions

Q. How to design experiments for scaling up synthesis while maintaining stereochemical fidelity?

Answer:

- Reactor design : Use continuous-flow systems to enhance mixing and heat transfer, reducing racemization risks .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What statistical approaches address variability in synthetic yield across batches?

Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., catalyst loading, reaction time) .

- Multivariate analysis (MVA) : Apply PCA or PLS to correlate yield with raw material purity or environmental factors .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

Answer:

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYCQKLSGMAVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。